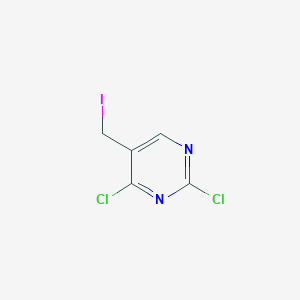

2,4-Dichloro-5-(iodomethyl)pyrimidine

Overview

Description

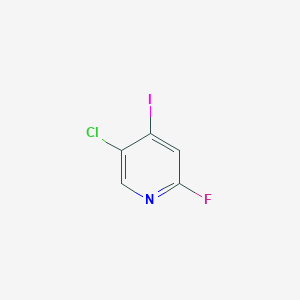

2,4-Dichloro-5-(iodomethyl)pyrimidine is an organic compound with the chemical formula C5H3Cl2IN2 . It is used in various chemical reactions and has significant applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-(iodomethyl)pyrimidine consists of 5 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C5H3Cl2IN2/c6-4-3 (1-8)2-9-5 (7)10-4/h2H,1H2 .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichloro-5-(iodomethyl)pyrimidine is 288.90 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų .Scientific Research Applications

Synthesis of Anti-inflammatory Agents

2,4-Dichloro-5-(iodomethyl)pyrimidine: is utilized in the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory effects . These compounds are studied for their ability to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The structure–activity relationships (SARs) of these pyrimidines are of particular interest for developing new anti-inflammatory agents with minimal toxicity.

Organic Synthesis

In organic synthesis, 2,4-Dichloro-5-(iodomethyl)pyrimidine serves as a versatile intermediate. It is employed in regioselective double Suzuki coupling reactions to yield diarylated pyrimidines, which are crucial for creating complex organic molecules . This compound’s reactivity due to the iodo and chloro substituents makes it a valuable building block in synthetic chemistry.

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, where it is used to create a variety of pharmacologically active molecules. Its derivatives are explored for antibacterial, antiviral, antifungal, and antituberculosis properties . The iodomethyl group in particular is a reactive handle that can be used to introduce additional functional groups or to form carbon-carbon bonds.

Drug Discovery

2,4-Dichloro-5-(iodomethyl)pyrimidine: is instrumental in drug discovery, especially in the development of pyrimidine-based drugs. These drugs target various diseases, and some derivatives have shown promising activity against multi-drug resistant strains . The compound’s structural features are key to the pharmacokinetic and pharmacodynamic profiles of these new drugs.

Agricultural Research

In agricultural research, pyrimidine derivatives, including those synthesized from 2,4-Dichloro-5-(iodomethyl)pyrimidine , are investigated for their potential use as pesticides or herbicides . The chemical’s reactivity allows for the creation of compounds that can interact with specific biological targets in pests and weeds.

Material Science

This compound is also relevant in material science, where it is used to synthesize novel materials with specific electronic or photonic properties . The ability to introduce various functional groups makes it a candidate for creating materials with tailored characteristics for electronics, coatings, and other applications.

Safety and Hazards

2,4-Dichloro-5-(iodomethyl)pyrimidine is classified as a dangerous substance. It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding mixing with combustibles, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biological processes .

Mode of Action

Pyrimidine derivatives generally interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .

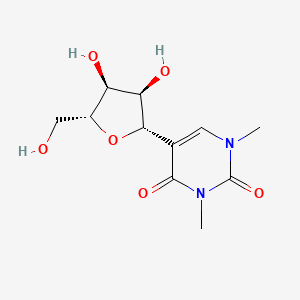

Biochemical Pathways

Pyrimidine derivatives are known to be involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell proliferation and function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects of pyrimidine derivatives can range from alterations in cell function to potential therapeutic effects in various disease states .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

properties

IUPAC Name |

2,4-dichloro-5-(iodomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMQFSSWKAYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620414 | |

| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(iodomethyl)pyrimidine | |

CAS RN |

7627-44-3 | |

| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

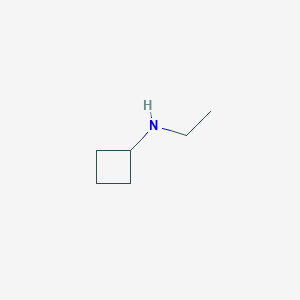

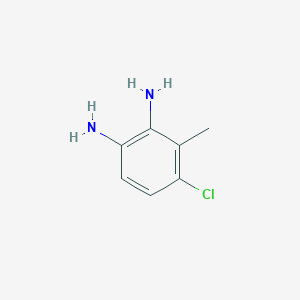

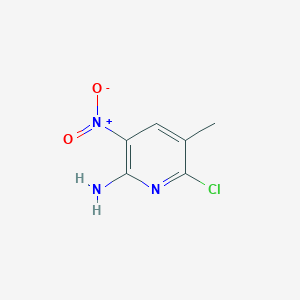

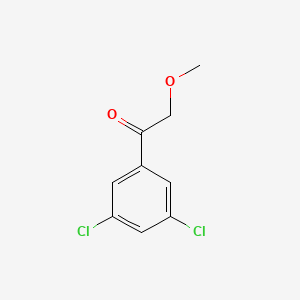

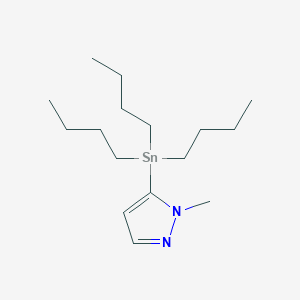

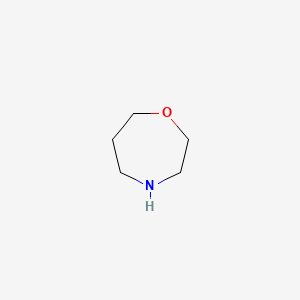

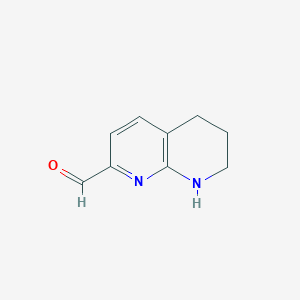

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)